molecular formula C17H14ClN5O3S B12152266 2-[4-Amino-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-benzo[1,3]dioxol-5-yl-acetamide

2-[4-Amino-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-benzo[1,3]dioxol-5-yl-acetamide

Cat. No.: B12152266
M. Wt: 403.8 g/mol
InChI Key: QWUMITUWJQXYLA-UHFFFAOYSA-N
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Description

2-[4-Amino-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-benzo[1,3]dioxol-5-yl-acetamide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives.

Preparation Methods

The synthesis of 2-[4-Amino-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-benzo[1,3]dioxol-5-yl-acetamide typically involves multi-step synthetic routes. The reaction conditions often involve the use of glacial acetic acid and acetic anhydride under reflux . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-[4-Amino-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-benzo[1,3]dioxol-5-yl-acetamide involves its interaction with various molecular targets and pathways. The triazole ring in the compound is known to interact with biological receptors through hydrogen-bonding and dipole interactions . This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[4-Amino-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-benzo[1,3]dioxol-5-yl-acetamide include other 1,2,4-triazole derivatives such as fluconazole, flupoxam, and anastrozole . These compounds share the triazole ring structure but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C17H14ClN5O3S

Molecular Weight

403.8 g/mol

IUPAC Name

2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide

InChI

InChI=1S/C17H14ClN5O3S/c18-11-3-1-2-10(6-11)16-21-22-17(23(16)19)27-8-15(24)20-12-4-5-13-14(7-12)26-9-25-13/h1-7H,8-9,19H2,(H,20,24)

InChI Key

QWUMITUWJQXYLA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC(=CC=C4)Cl

Origin of Product

United States

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